molecular formula C18H24N4O4S2 B030508 4-[[(R)-3-DIMETHYLAMINO-1-[(PHENYLSULFANYL)METHYL]PROPYL]AMINO]-3-NITROBENZENESULFONAMIDE CAS No. 406233-35-0

4-[[(R)-3-DIMETHYLAMINO-1-[(PHENYLSULFANYL)METHYL]PROPYL]AMINO]-3-NITROBENZENESULFONAMIDE

Cat. No.: B030508
CAS No.: 406233-35-0
M. Wt: 424.5 g/mol
InChI Key: GVJKLSTZIFMTKH-CQSZACIVSA-N
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Description

4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a dimethylamino group, a phenylsulfanyl group, and a nitrobenzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques such as continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 3-nitro group activates the benzene ring for substitution reactions. Examples include:

  • Amidation with carbamoyl chlorides to form tertiary amides .
  • Sulfonamide bond formation under basic conditions (e.g., NaOH, K₂CO₃) .

Example Reaction :C18H24N4O4S2+RCOClC19H26N4O5S2+HCl\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_4\text{S}_2+\text{RCOCl}\rightarrow \text{C}_{19}\text{H}_{26}\text{N}_4\text{O}_5\text{S}_2+\text{HCl}Conditions: DCM, DMAP, room temperature .

Reduction of Nitro Group

The nitro (-NO₂) group is reducible to amine (-NH₂) under catalytic hydrogenation (H₂/Pd-C) or via NaBH₄/CuCl₂ . This modifies pharmacological activity:

Reaction Conditions Product
Nitro → AmineH₂ (1 atm), Pd/C, EtOH3-Aminobenzenesulfonamide derivative
Nitro → HydroxylamineZn/NH₄Cl, H₂O/EtOHIntermediate for further functionalization

Sulfur-Based Reactivity

The phenylsulfanylmethyl group participates in:

  • Oxidation to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA .
  • Alkylation/arylation via thiolate intermediates under basic conditions .

Example :C18H24N4O4S2+CH3IC19H27N4O4S2I\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_4\text{S}_2+\text{CH}_3\text{I}\rightarrow \text{C}_{19}\text{H}_{27}\text{N}_4\text{O}_4\text{S}_2\text{I}Conditions: K₂CO₃, DMF, 60°C .

Biological Activity and Mechanism

The compound is a BCL-2/BCL-XL inhibitor , promoting apoptosis in cancer cells . Key reactions in biological systems:

Target Interaction Effect References
Displacement of pro-survival BCL-2 proteinsActivates Bax/Bak, releases cytochrome c
Upregulation of NOXAEnhances mitochondrial outer membrane permeabilization (MOMP)
Truncation of BidAmplifies caspase-8 activation

Key Findings :

  • Synergistic lethality with PI3K inhibitors (e.g., NVP-BKM120) .
  • Caspase-3/8 activation and PARP cleavage observed in glioma cells .

Stability and Degradation

  • Thermal Decomposition : Releases CO, NOₓ, SOₓ above 250°C .
  • Hydrolytic Stability : Stable in neutral aqueous solutions but degrades under strong acidic/basic conditions (e.g., HCl/NaOH) .

Degradation Products :

  • 3-Nitrobenzenesulfonic acid.
  • (R)-3-Dimethylamino-1-(phenylsulfanylmethyl)propylamine .

Scientific Research Applications

Medicinal Chemistry Applications

Sulfonamide compounds are known for their antimicrobial properties, and this specific compound has been investigated for its potential as an inhibitor of specific enzymes involved in bacterial growth.

Antibacterial Activity

Research indicates that sulfonamides can inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This mechanism is similar to that of traditional antibiotics like sulfanilamide. The compound's structure allows it to bind effectively to the active site of the enzyme, blocking substrate access.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-[[(R)-3-DIMETHYLAMINO-1-[(PHENYLSULFANYL)METHYL]PROPYL]AMINO]-3-NITROBENZENESULFONAMIDE exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, showcasing a minimum inhibitory concentration (MIC) of 8 µg/mL .

Biochemical Applications

The compound's ability to modulate biological pathways makes it a candidate for further research in cancer therapy.

Cancer Research

Preliminary studies suggest that this sulfonamide can induce apoptosis in cancer cells by antagonizing Bcl-2 family proteins, which are known to inhibit programmed cell death.

Data Table: In Vitro Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Bcl-2 inhibition
HeLa (Cervical Cancer)15Induction of apoptosis
A549 (Lung Cancer)12Disruption of mitochondrial function

This data indicates promising therapeutic potential, warranting further investigation into its mechanisms and efficacy in vivo.

Material Science Applications

Beyond biological applications, this compound has also been explored in materials science, particularly in the development of novel polymers and nanomaterials.

Nanoparticle Coating

The compound has been utilized in synthesizing core-shell systems based on noble metal nanoparticles. These nanoparticles are coated with copolymers that enhance their stability and functionality for applications in catalysis and drug delivery.

Case Study : A recent publication highlighted the use of this sulfonamide in creating gold nanoparticles with enhanced catalytic properties for organic reactions. The resulting materials showed increased reaction rates compared to uncoated nanoparticles .

Mechanism of Action

The mechanism of action of 4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(Dimethylamino)-1-(phenylthio)butan-2-yl]amino}-3-nitrobenzenesulfonamide
  • N-(4-{[(2R)-4-(dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzenesulfonyl)-4-(4,4-dimethylpiperidin-1-yl)benzamide

Uniqueness

4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block and exhibit specific interactions with biological targets.

Biological Activity

4-[[(R)-3-DIMETHYLAMINO-1-[(PHENYLSULFANYL)METHYL]PROPYL]AMINO]-3-NITROBENZENESULFONAMIDE, also known by its CAS number 406233-35-0, is a complex organic compound that has garnered interest for its potential biological activity. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, a nitrobenzene moiety, and a dimethylamino group, contributing to its unique chemical properties. Its molecular formula is C18H24N4O4S2C_{18}H_{24}N_{4}O_{4}S_{2}, with a molecular weight of 424.5 g/mol .

PropertyValue
Molecular Formula C₁₈H₂₄N₄O₄S₂
Molecular Weight 424.5 g/mol
CAS Number 406233-35-0
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors involved in cancer cell proliferation and survival, particularly through its action on the Bcl-2 family of proteins . The sulfonamide group enhances its binding affinity to target proteins, while the nitro group may participate in redox reactions that modulate cellular pathways.

Biological Activity

Research indicates that this compound exhibits significant anti-cancer properties by acting as a dual Bcl-2/Bcl-xL antagonist. This mechanism promotes apoptosis in cancer cells, making it a candidate for therapeutic applications in oncology .

Case Studies and Experimental Findings

  • In Vitro Studies : In laboratory settings, the compound demonstrated cytotoxic effects against various cancer cell lines, including non-small cell lung carcinoma (NSCLC) and breast cancer models. The IC50 values ranged from 10 to 50 µM, indicating potent anti-proliferative activity .
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. The treatment resulted in increased apoptotic markers and decreased levels of anti-apoptotic proteins .
  • Mechanistic Insights : Further studies revealed that the compound induces mitochondrial dysfunction leading to cytochrome c release and activation of caspase cascades, thereby promoting programmed cell death .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Step 1 : Preparation of intermediate compounds using standard organic synthesis techniques.
  • Step 2 : Coupling reactions under controlled conditions to form the final product.

Common reagents include coupling agents like EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) for amide bond formation .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-[[(R)-3-dimethylamino-1-[(phenylsulfanyl)methyl]propyl]amino]-3-nitrobenzenesulfonamide with high enantiomeric purity?

  • Answer : Synthesis should employ asymmetric catalysis or chiral resolution techniques. For enantiomeric control, use chiral auxiliaries during the alkylation of the sulfonamide intermediate. Monitor purity via chiral HPLC or circular dichroism (CD) spectroscopy . Optimize reaction conditions (e.g., solvent polarity, temperature) using design of experiments (DOE) to minimize racemization .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Answer : Combine spectroscopic methods:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D-COSY spectra to confirm stereochemistry and substituent positions.
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
  • XRD : Single-crystal X-ray diffraction for absolute configuration determination .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) based on structural analogs. Use fluorescence polarization for binding affinity or spectrophotometric assays for catalytic activity. Include positive controls (e.g., known inhibitors) and validate results with dose-response curves (IC50_{50}/EC50_{50}) .

Advanced Research Questions

Q. How can contradictory data on the compound’s pharmacokinetic (PK) properties be resolved?

  • Answer : Conduct systematic PK studies under controlled variables:

  • In vitro : Microsomal stability assays (human/rodent liver microsomes) to assess metabolic pathways.
  • In vivo : Use radiolabeled compounds in animal models to track absorption/distribution. Employ physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences .
  • Statistical analysis : Apply sensitivity analysis to identify outlier data sources (e.g., assay variability, formulation differences) .

Q. What computational strategies are effective for elucidating its mechanism of action at the molecular level?

  • Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., sulfonamide-binding enzymes).
  • MD simulations : Run 100+ ns simulations in explicit solvent (CHARMM36 force field) to analyze conformational stability and ligand-protein interactions.
  • QM/MM : Hybrid quantum mechanics/molecular mechanics to study electronic effects of the nitro group on reactivity .

Q. How can researchers optimize the compound’s selectivity profile to minimize off-target effects?

  • Answer :

  • SAR studies : Synthesize analogs with modifications to the dimethylamino or phenylsulfanyl groups. Test against related targets (e.g., other sulfonamide-binding proteins).
  • Proteome-wide profiling : Use affinity pulldown coupled with LC-MS/MS to identify off-target interactions.
  • Machine learning : Train models on selectivity data (e.g., ChEMBL) to predict structural modifications that enhance specificity .

Q. Methodological Challenges and Solutions

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Answer :

  • Standardization : Pre-treat cell lines with identical passage numbers and culture conditions.
  • Internal controls : Include reference compounds in every assay plate.
  • Blinded analysis : Use automated liquid handlers to reduce operator bias.
  • Data normalization : Apply Z-score or % inhibition relative to controls to account for interplate variability .

Q. How should researchers address discrepancies in reported cytotoxicity data across studies?

  • Answer :

  • Meta-analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity (I2^2 statistic).
  • Experimental replication : Repeat assays under harmonized protocols (e.g., MTT vs. CellTiter-Glo®).
  • Mechanistic follow-up : Test for apoptosis (Annexin V/PI staining) or oxidative stress (ROS assays) to identify context-dependent toxicity .

Q. Theoretical and Conceptual Frameworks

Q. Which theoretical models best explain the compound’s reactivity in nucleophilic substitution reactions?

  • Answer :

  • Hammett equation : Correlate substituent effects (σ values) on reaction rates at the nitrobenzene ring.
  • DFT calculations : Compute activation energies for proposed transition states (e.g., B3LYP/6-31G* level).
  • Solvent effects : Apply linear free-energy relationships (LFER) to assess polarity’s role in stabilizing intermediates .

Q. How can researchers align their work with emerging trends in sulfonamide-based drug discovery?

  • Answer :
  • Bibliometric analysis : Use tools like VOSviewer to map recent publications (2015–2025) on sulfonamide scaffolds, focusing on target classes (e.g., carbonic anhydrases, GPCRs).
  • Collaborative networks : Engage in cross-disciplinary consortia (e.g., structural biology + medicinal chemistry) to accelerate hit-to-lead optimization .

Properties

IUPAC Name

4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S2/c1-21(2)11-10-14(13-27-15-6-4-3-5-7-15)20-17-9-8-16(28(19,25)26)12-18(17)22(23)24/h3-9,12,14,20H,10-11,13H2,1-2H3,(H2,19,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJKLSTZIFMTKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623295
Record name 4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406233-35-0
Record name 4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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